

An In-Depth Technical Guide to 22-Tricosenoic Acid: Properties, Metabolism, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 22-Tricosenoic acid

Cat. No.: B1202225

[Get Quote](#)

This guide provides a comprehensive technical overview of **22-Tricosenoic acid**, a monounsaturated very-long-chain fatty acid (VLCFA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, metabolic pathways, and potential applications of this unique lipid molecule. The structure of this guide is designed to offer a logical and in-depth exploration of the subject, moving from fundamental characteristics to broader biological and industrial significance.

Introduction: The Significance of Very-Long-Chain Fatty Acids

Fatty acids are fundamental building blocks of cellular structures and serve as crucial signaling molecules and energy sources.^{[1][2][3]} They are classified based on the length of their carbon chain and the presence of double bonds.^{[1][2]} Fatty acids with more than 20 carbon atoms are categorized as very-long-chain fatty acids (VLCFAs).^{[1][2][4][5]} These molecules are less abundant than their long-chain counterparts (C11-20) but play vital roles in various physiological processes.^{[1][2]} VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids and are precursors for lipid mediators.^{[1][2][4][5]} The metabolism of VLCFAs is a specialized field of study, with genetic mutations in the enzymes responsible for their synthesis and degradation leading to a range of inherited diseases, including ichthyosis, macular degeneration, and demyelination.^{[1][2][4][5]}

22-Tricosenoic acid (C23:1n-1) is a monounsaturated VLCFA with a 23-carbon backbone.^[3] Its terminal double bond distinguishes it from its saturated counterpart, tricosanoic acid, and

imparts unique physical and chemical properties.^[3] This guide will explore these properties in detail, providing a foundational understanding for its potential applications.

Molecular Identity and Structure

A clear understanding of the molecular identity of **22-Tricosenoic acid** is paramount for any scientific investigation. The following table summarizes its key identifiers and structural details.

Identifier	Value	Source
IUPAC Name	tricos-22-enoic acid	[3] [6] [7]
Synonyms	22-Tricosenoic acid, C23:1n-1, ω-Tricosenoic acid	[3] [6] [7]
CAS Number	65119-95-1	[3] [7] [8] [9]
Molecular Formula	C ₂₃ H ₄₄ O ₂	[3] [6] [7]
Molecular Weight	352.6 g/mol	[3] [6] [7]
Canonical SMILES	C=CCCCCCCCCCCCCCCC CCCC(=O)O	[3] [6]
InChI Key	YGTSVJQQDISEHZ- UHFFFAOYSA-N	[3] [6]

The structure of **22-Tricosenoic acid**, with its long hydrocarbon chain and a terminal double bond, results in a molecule with significant hydrophobic character.^[3] The geometry of the double bond is presumed to be cis, as is common for naturally occurring fatty acids, which influences its molecular conformation.^[3]

Caption: Chemical structure of **22-Tricosenoic acid**.

Physicochemical Properties

The physical and chemical properties of **22-Tricosenoic acid** dictate its behavior in biological and experimental systems. These properties are summarized in the table below.

Property	Value	Source
Appearance	White to almost white crystalline powder	[3]
Melting Point	74 - 78 °C (most commonly reported as 76 °C)	[3][10]
Boiling Point	~245 °C (approximate); 464.4 ± 14.0 °C (calculated at 760 mmHg)	[3][9][10]
Density	0.886 ± 0.06 g/cm³ (predicted)	[9][10]
Water Solubility	Practically negligible (~2.57 x 10⁻⁵ mg/mL, predicted)	[3]
Organic Solvent Solubility	Soluble in dimethyl sulfoxide (~10-25 mg/mL) and ethanol (~10-25 mg/mL). Also soluble in benzene and chloroform.	[3][9][10]
LogP	10.36 (calculated)	[3]
pKa	4.78 ± 0.10 (predicted)	[10]

The long hydrocarbon chain of **22-Tricosenoic acid** is responsible for its low water solubility and high lipophilicity, as indicated by its high calculated LogP value.[3] The presence of the terminal double bond introduces a slight irregularity in its structure compared to its saturated analog, tricosanoic acid, which influences its melting point.[3] At room temperature, it exists as a crystalline solid, forming ordered lamellar structures through intermolecular hydrogen bonding between the carboxyl groups.[3]

Chemical Reactivity and Stability

22-Tricosenoic acid exhibits reactivity characteristic of both a carboxylic acid and an alkene. The terminal position of its double bond may render it more accessible to chemical reagents compared to internal double bonds, potentially enhancing its reactivity.[3]

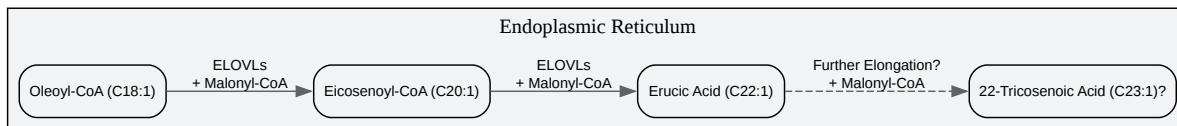
Reactions at the Carboxyl Group

- Esterification: Like other carboxylic acids, **22-Tricosenoic acid** reacts with alcohols in the presence of an acid catalyst to form esters.[\[3\]](#) This reaction is fundamental to the production of biodiesel.[\[3\]](#)

Reactions at the Double Bond

- Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, yielding the saturated fatty acid, tricosanoic acid.[\[3\]](#) This process alters the physical properties of the molecule, such as increasing its melting point.[\[3\]](#)[\[11\]](#)
- Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various products, including ketones and aldehydes.[\[3\]](#)[\[6\]](#) This is a key consideration for its stability and storage.
- Halogenation: Halogens such as iodine, bromine, and chlorine can add across the double bond.[\[3\]](#) The iodine value, a measure of the degree of unsaturation, is determined by this type of reaction.[\[3\]](#)

Stability and Storage


Due to the potential for oxidation at the double bond, **22-Tricosenoic acid** should be stored under an inert atmosphere to prevent degradation.[\[3\]](#) When dissolving in organic solvents, purging with an inert gas is recommended.[\[3\]](#)

Biological Significance and Metabolism

As a VLCFA, **22-Tricosenoic acid** is involved in complex metabolic pathways. While specific research on this particular fatty acid is limited, its metabolism can be inferred from the well-established pathways for other VLCFAs.

Biosynthesis

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes called fatty acid elongases (ELOVLs).[\[1\]](#)[\[6\]](#) This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acid precursor.[\[6\]](#)[\[12\]](#)[\[13\]](#) The biosynthesis of erucic acid (C22:1), a closely related VLCFA, starts with oleic acid (C18:1).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) It is likely that **22-Tricosenoic acid** is synthesized through a similar elongation pathway.

[Click to download full resolution via product page](#)

Caption: Postulated biosynthetic pathway of **22-Tricosenoic acid**.

Degradation

The catabolism of VLCFAs differs from that of shorter-chain fatty acids. Due to their length, they undergo initial degradation in peroxisomes via β -oxidation.^{[6][17]} This process shortens the fatty acid chain, and the resulting shorter-chain fatty acids can then be further metabolized in the mitochondria.^[17] A key transporter, ABCD1, is required to import VLCFA-CoAs into the peroxisome for degradation.^[17] Defects in this transporter lead to the accumulation of VLCFAs and the neurodegenerative disease X-linked adrenoleukodystrophy.^[17]

Natural Occurrence

22-Tricosenoic acid has been identified in various plant oils and animal fats.^[3] For instance, it is found in trace amounts in rapeseed (*Brassica napus*) and marine lipids.^[6]

Potential Applications and Research Directions

The unique properties of **22-Tricosenoic acid** make it a molecule of interest for various applications, although research in many of these areas is still in its early stages.^[3]

Industrial Applications

- Biodiesel: Esters of **22-Tricosenoic acid** are being explored for use in biodiesel formulations.^[3]
- Lubricants and Surfactants: Its long-chain structure suggests potential applications as a high-performance lubricant and in the formulation of surfactants and emulsifiers.^[6]

- Cosmetics: Due to its emollient properties, it may be used in skincare product formulations.
[3]

Biomedical Research

- Drug Delivery: Its lipophilic nature makes it a candidate for use in lipid-based drug delivery systems, potentially improving the bioavailability of poorly soluble drugs.
- Membrane Biology: As a component of cell membranes, studying **22-Tricosenoic acid** can provide insights into membrane structure and function.[3]
- Lipid Metabolism Studies: It can serve as a standard in the chromatographic analysis of fatty acids and as a tool to investigate the pathways of lipid metabolism.[6]
- Therapeutic Potential: There is emerging interest in the biological activities of VLCFAs. For instance, the saturated counterpart, tricosanoic acid, has been investigated as a hair growth stimulant and for its potential role in cognitive function.[18][19] While specific research on the therapeutic properties of **22-Tricosenoic acid** is limited, its unique structure warrants further investigation.[3]

Future Research

Given the limited specific research on **22-Tricosenoic acid**, several avenues for future investigation exist:[3]

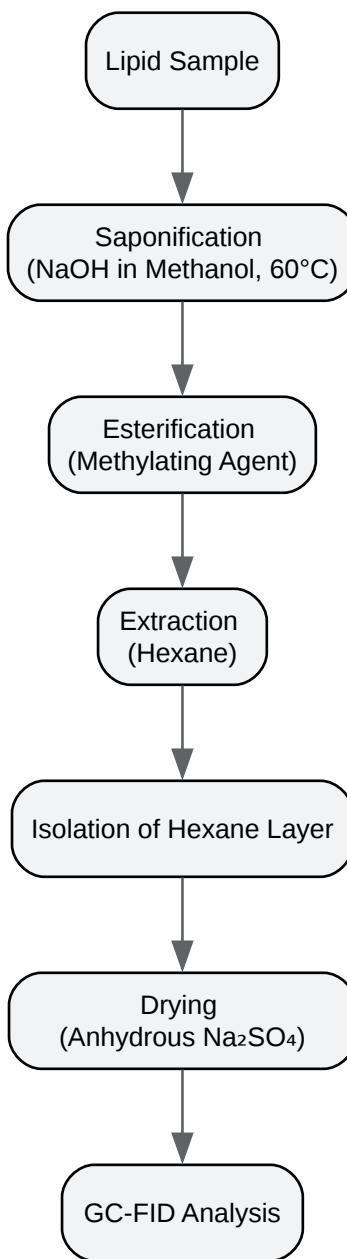
- Isolation and purification from natural sources for in-depth study.[3]
- Investigation of its biological effects in cell culture and animal models.[3]
- Exploration of its potential therapeutic and industrial applications.[3]

Experimental Protocols

Detailed experimental protocols for working with **22-Tricosenoic acid** are not widely published. However, standard methodologies for fatty acid analysis can be adapted.

Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol is a standard method for preparing fatty acids for analysis by gas chromatography (GC).


Objective: To convert **22-Tricosenoic acid** to its methyl ester for GC analysis.

Materials:

- **22-Tricosenoic acid** sample
- 0.5 M Sodium hydroxide in methanol
- Hexane
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

- Saponification: Resuspend a known amount of lipid extract containing **22-Tricosenoic acid** in a solution of 0.5 M sodium hydroxide in methanol.
- Incubate the mixture at 60°C for 10 minutes to saponify the lipids.
- Esterification: Add a methylating agent (e.g., boron trifluoride in methanol) and heat to convert the free fatty acids to their corresponding methyl esters.
- Extraction: After cooling, add hexane and a saturated sodium chloride solution to the mixture. Vortex thoroughly and centrifuge to separate the layers.
- Isolation: Carefully collect the upper hexane layer containing the FAMEs.
- Drying: Dry the hexane extract over anhydrous sodium sulfate.
- Analysis: Analyze the FAMEs by GC-FID. The retention time of the **22-Tricosenoic acid** methyl ester can be compared to a known standard for identification and quantification.

[Click to download full resolution via product page](#)

Caption: Workflow for FAME analysis of **22-Tricosenoic acid**.

Conclusion

22-Tricosenoic acid is a fascinating and understudied very-long-chain fatty acid with unique physicochemical properties and potential applications across various scientific and industrial fields. While our understanding of its specific biological roles and mechanisms of action is still developing, the foundational knowledge of VLCFA metabolism provides a strong framework for

future research. This technical guide has synthesized the available information to provide a comprehensive resource for scientists and researchers, aiming to stimulate further investigation into this intriguing molecule.

References

- Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. *Biomolecules & Therapeutics*, 22(2), 83–92. [\[Link\]](#)
- Sassa, T., & Kihara, A. (2014).
- Chen, G., et al. (2021). A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (*Brassica napus*). *Frontiers in Plant Science*. [\[Link\]](#)
- Wikipedia. (n.d.). Erucic acid. [\[Link\]](#)
- Hennebelle, M., & Arts, M. T. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. AOCS. [\[Link\]](#)
- Scarth, R., & Tang, J. (2015). Erucic acid rapeseed: 1. Prospects of improvements. *OCL*, 22(1), D106. [\[Link\]](#)
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain Fatty acids: genes and pathophysiology. *Biomol Ther (Seoul)*, 22(2), 83-92. [\[Link\]](#)
- Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology.
- Bao, X., & Pollard, M. (1998). The Biosynthesis of Erucic Acid in Developing Embryos of *Brassica rapa*. *Plant Physiology*, 118(1), 183–190. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **22-Tricosenoic Acid**. PubChem. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Tricosanoic Acid. PubChem. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 22-Oxo-tricosanoic acid. PubChem. [\[Link\]](#)
- Human Metabolome Database. (2022). Tricosanoic acid (HMDB0001160). [\[Link\]](#)
- PubChemLite. (n.d.). **22-tricosenoic acid** (C23H44O2). [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of Tricosanoic acid (CAS 2433-96-7). [\[Link\]](#)
- BioCrick. (n.d.). Tricosanoic acid | CAS:2433-96-7. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 22-Tricosanoic acid | 65119-95-1 [smolecule.com]
- 4. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 22-Tricosanoic Acid | C23H44O2 | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 22-TRICOSENOIC ACID | 65119-95-1 [chemicalbook.com]
- 9. 22-TRICOSENOIC ACID | 65119-95-1 [amp.chemicalbook.com]
- 10. 22-TRICOSENOIC ACID CAS#: 65119-95-1 [amp.chemicalbook.com]
- 11. Tricosanoic Acid | C23H46O2 | CID 17085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Erucic acid rapeseed: 1. Prospects of improvements | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (*Brassica napus*) [frontiersin.org]
- 15. Erucic acid - Wikipedia [en.wikipedia.org]
- 16. The Biosynthesis of Erucic Acid in Developing Embryos of *Brassica rapa* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
- 18. Tricosanoic acid | CAS:2433-96-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 22-Tricosanoic Acid: Properties, Metabolism, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202225#physical-and-chemical-properties-of-22-tricosanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com